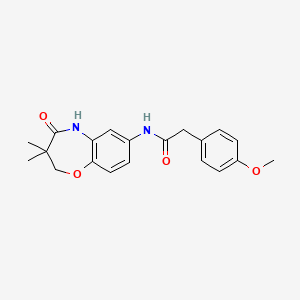

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a benzoxazepine core fused with a substituted acetamide moiety. The benzoxazepine ring system incorporates a seven-membered oxazepine ring with a ketone group at position 4 and two methyl groups at position 3, contributing to steric hindrance and conformational rigidity. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, lipophilic scaffolds.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-9-6-14(11-16(17)22-19(20)24)21-18(23)10-13-4-7-15(25-3)8-5-13/h4-9,11H,10,12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYCZNGQUHEQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and amines, which undergo cyclization and acylation reactions under controlled conditions. Common reagents used in these reactions include acetic anhydride, catalysts like sulfuric acid, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution. The compound can be modified to yield derivatives with potentially enhanced properties.

Biology

Research has indicated that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide exhibits promising biological activities , including:

- Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines by inducing apoptosis (programmed cell death) through specific molecular pathways.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development. Current research focuses on:

- Mechanism of Action : Understanding how the compound affects cellular processes and its interactions with enzymes or receptors involved in disease pathways.

- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic effectiveness.

Industry

In industrial applications, this compound may be used in the development of new materials or as a precursor in chemical processes. Its unique properties could lead to innovations in:

- Pharmaceutical Manufacturing : Streamlining the synthesis of active pharmaceutical ingredients (APIs).

- Material Science : Developing novel compounds with specific physical or chemical properties for industrial use.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Investigation : Researchers evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated that it exhibited substantial inhibitory effects comparable to standard antibiotics.

- Synthetic Methodology Development : A research team developed a novel synthetic route to produce this compound more efficiently. The new method improved yield and reduced the number of steps required for synthesis.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The benzoxazepine-acetamide framework is shared with several compounds in the literature. Key analogues include:

- 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (): This derivative replaces the 3,3-dimethyl and 4-methoxyphenyl groups with a benzyl substituent on the oxazepine ring and a pyridylethyl acetamide side chain.

- The sulfamoyl and benzamide groups introduce hydrogen-bonding and electrostatic interactions absent in the target compound.

Table 1: Structural and Functional Group Comparisons

Physicochemical and Crystallographic Properties

Hydrogen-bonding patterns, critical for crystallization and stability, differ markedly among analogues. For instance, Compound 12 () forms intermolecular hydrogen bonds via its pyridyl and acetamide groups, as inferred from its synthesis in polar aprotic solvents . In contrast, the target compound’s 3,3-dimethyl groups may disrupt hydrogen-bonding networks, favoring hydrophobic interactions or van der Waals packing, as seen in sterically hindered systems .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the dimethyl and oxo groups adds to its chemical complexity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O4 |

| Molecular Weight | 382.4528 g/mol |

| CAS Number | 921791-39-1 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within biological pathways. These targets may include various enzymes and receptors that play crucial roles in cellular processes. The compound's unique structure may allow it to modulate these targets effectively, leading to potential therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in the benzoxazepine class have shown promise in inhibiting bacterial growth.

- Anti-diabetic Effects : Certain derivatives have been linked to improved glucose metabolism and insulin sensitivity.

- Anti-inflammatory Properties : The compound may exhibit effects that reduce inflammation through modulation of inflammatory pathways.

- Analgesic and Anticancer Activities : Some studies suggest potential pain-relieving properties and effects against cancer cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anti-diabetic Studies :

- Inhibition of Cancer Cell Growth :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide?

- Answer : The compound is synthesized via multi-step organic reactions. Critical steps include:

- Condensation reactions between benzoxazepine precursors and acetamide derivatives under controlled conditions (e.g., DMF as solvent, 60–80°C) .

- Protection/deprotection strategies for reactive functional groups (e.g., methoxy or carbonyl groups) to prevent side reactions .

- Purification via crystallization or column chromatography to achieve >95% purity .

- Key analytical validation : Reaction progress is monitored using TLC, and final structure confirmation employs NMR (¹H/¹³C) and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm) and confirms the benzoxazepine core .

- IR spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 342.38) and fragmentation patterns .

- HPLC : Assesses purity (>98%) and detects impurities from side reactions .

Q. What are the primary challenges in optimizing reaction yields during synthesis?

- Answer : Yield optimization requires:

- Temperature control : Excess heat may degrade the benzoxazepine ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction removal via vacuum distillation .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve condensation efficiency but risk side reactions with amide groups .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Answer :

- Quantum chemical calculations : Predict reactivity of the acetamide moiety (e.g., electrophilic/nucleophilic sites) and optimize substituent placement .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

- Reaction path simulation : Identifies energetically favorable pathways for functionalization (e.g., introducing halogen groups at the 4-methoxyphenyl position) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Answer :

- Case study : Replacing the 4-methoxyphenyl group with a naphthyl group (as in structurally similar compounds) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- SAR trends : Electron-withdrawing groups (e.g., -NO₂) on the benzoxazepine ring correlate with improved enzyme inhibition (e.g., IC₅₀ values < 10 µM in kinase assays) .

- Data validation : Comparative bioassays (e.g., antimicrobial or cytotoxicity screens) must use standardized protocols to minimize variability .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Answer :

- Experimental replication : Reproduce assays under identical conditions (e.g., cell line, incubation time) .

- Analytical cross-validation : Confirm compound purity via orthogonal methods (e.g., LC-MS alongside NMR) to rule out impurity-driven artifacts .

- Meta-analysis : Aggregate data from multiple studies to identify outliers and establish consensus values .

Q. How can statistical design of experiments (DoE) improve reaction optimization?

- Answer :

- Factorial design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors affecting yield .

- Response surface methodology (RSM) : Models nonlinear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .

- Case study : A 3³ factorial design reduced required experiments by 40% while achieving 85% yield in a benzoxazepine derivative synthesis .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

- Answer :

- Lyophilization : Stabilizes the compound as a powder at -20°C, reducing hydrolysis of the amide bond .

- Inert atmosphere storage : Argon or nitrogen prevents oxidation of the methoxyphenyl group .

Q. How is the compound’s stability under biological assay conditions evaluated?

- Answer :

- Forced degradation studies : Expose the compound to pH extremes (2–12), UV light, and elevated temperatures (40°C), followed by HPLC analysis to quantify degradation products .

- Plasma stability assays : Incubate with human/animal plasma and monitor via LC-MS for metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.